molecular formula C17H12FNO5 B12918891 3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- CAS No. 648410-54-2

3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-

Katalognummer: B12918891
CAS-Nummer: 648410-54-2
Molekulargewicht: 329.28 g/mol
InChI-Schlüssel: GHUABJSJLDUSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves the reaction of 2-(fluorobenzoyl)cyclohexane-1,3-dione with appropriate reagents. One common method includes the use of ethereal diazomethane solution at 0°C, followed by stirring the reaction mixture at room temperature for several hours . The products are obtained in moderate to high yields, depending on the specific reaction conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The oxo group plays a crucial role in the compound’s reactivity and stability, influencing its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: A simpler analog without the fluorobenzoyl and oxo groups.

    2-Fluorobenzoylbenzoxazole: Similar structure but lacks the propanoic acid moiety.

    6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another fluorine-containing benzoxazole derivative with different substituents.

Uniqueness

3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is unique due to the combination of the fluorobenzoyl group and the oxo group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

648410-54-2

Molekularformel

C17H12FNO5

Molekulargewicht

329.28 g/mol

IUPAC-Name

3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid

InChI

InChI=1S/C17H12FNO5/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)

InChI-Schlüssel

GHUABJSJLDUSBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.